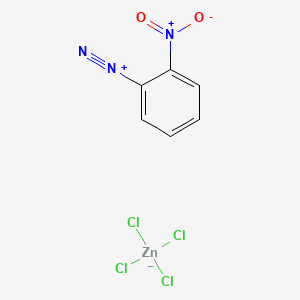
2-nitrobenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitrobenzenediazonium;tetrachlorozinc(2-), also known by its Chemical Abstracts Service (CAS) number 15636-56-3, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The preparation of 2-nitrobenzenediazonium;tetrachlorozinc(2-) involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:
Starting Materials: The synthesis typically begins with commercially available starting materials.
Reaction Conditions: The reactions are conducted under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity.
Analyse Des Réactions Chimiques
2-nitrobenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2-nitrobenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-nitrobenzenediazonium;tetrachlorozinc(2-) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-nitrobenzenediazonium;tetrachlorozinc(2-) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-622-2: Cyclohexyl bromide, used in organic synthesis.
Einecs 203-154-9: 4-Bromoacetanilide, used in pharmaceutical research.
Einecs 204-317-7: Methyl salicylate, used in topical analgesics.
Compared to these compounds, 2-nitrobenzenediazonium;tetrachlorozinc(2-) may offer unique properties or reactivity that make it particularly valuable for specific applications.
Propriétés
Numéro CAS |
15636-56-3 |
|---|---|
Formule moléculaire |
C6H4Cl4N3O2Zn- |
Poids moléculaire |
357.297 |
Nom IUPAC |
2-nitrobenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C6H4N3O2.4ClH.Zn/c7-8-5-3-1-2-4-6(5)9(10)11;;;;;/h1-4H;4*1H;/q+1;;;;;+2/p-4 |
Clé InChI |
FBINNMHEMQSTMP-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















